Antileishmanial agent-8
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Overview
Description
Antileishmanial agent-8 is a compound used in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown significant potential in combating various forms of leishmaniasis, including visceral, cutaneous, and mucocutaneous leishmaniasis. The development of this compound is part of ongoing efforts to find effective and safe treatments for this neglected tropical disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antileishmanial agent-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of thiourea derivatives, which are synthesized through the reaction of aryl or alkyl isothiocyanates with primary amines. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Antileishmanial agent-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Antileishmanial agent-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in the study of Leishmania parasites and their interactions with host cells.
Medicine: Investigated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of antileishmanial agent-8 involves multiple molecular targets and pathways. It primarily disrupts the cell membrane integrity of Leishmania parasites, leading to cell lysis and death. The compound also interferes with key metabolic pathways, such as the synthesis of essential lipids and proteins. Additionally, this compound induces oxidative stress within the parasite, further contributing to its antileishmanial activity .
Comparison with Similar Compounds
Similar Compounds
Miltefosine: An oral antileishmanial agent that disrupts cell membrane integrity and induces apoptosis in Leishmania parasites.
Paromomycin: An aminoglycoside antibiotic that inhibits protein synthesis and modifies mitochondrial membrane fluidity.
Pentamidine: An aromatic diamidine that interferes with DNA and RNA synthesis in Leishmania parasites
Uniqueness of Antileishmanial Agent-8
This compound is unique due to its broad-spectrum activity against various forms of leishmaniasis and its ability to target multiple pathways within the parasite. Unlike some other antileishmanial agents, it has shown lower toxicity and fewer side effects, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(E)-3-[2-(4-hydroxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16O4/c1-11-15-10-12(3-9-17(20)21)2-8-16(15)22-18(11)13-4-6-14(19)7-5-13/h2-11,18-19H,1H3,(H,20,21)/b9-3+ |
InChI Key |
SJGWHUYZGDHIFP-YCRREMRBSA-N |
Isomeric SMILES |
CC1C(OC2=C1C=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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